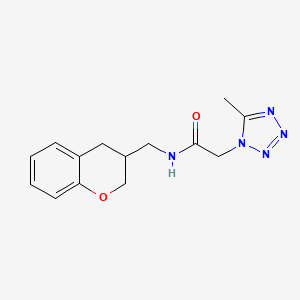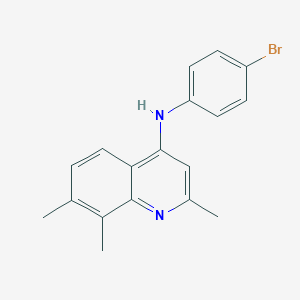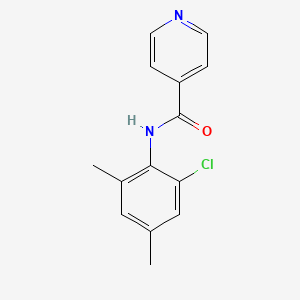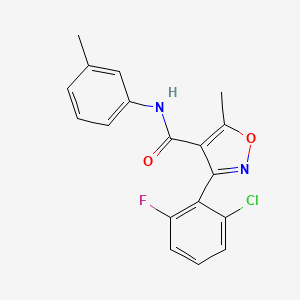
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a novel compound that has been synthesized recently and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)acetamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) and to activate antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the body. It has also been found to increase the levels of antioxidant enzymes such as SOD and GPx. In addition, it has been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)acetamide in lab experiments include its low toxicity, high solubility, and ease of synthesis. However, its limitations include its limited stability in aqueous solutions and its relatively high cost.
Zukünftige Richtungen
There are several future directions for the research on N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)acetamide. These include:
1. Further investigation of its mechanism of action and signaling pathways.
2. Exploration of its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases.
3. Development of new analogs and derivatives with improved pharmacological properties.
4. Investigation of its pharmacokinetics and pharmacodynamics in vivo.
5. Study of its potential drug-drug interactions and toxicity.
Conclusion:
In conclusion, N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)acetamide is a novel compound that has shown potential therapeutic applications in various scientific studies. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and to develop new analogs and derivatives with improved pharmacological properties.
Synthesemethoden
The synthesis of N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)acetamide involves the reaction of 3,4-dihydro-2H-chromen-3-carboxylic acid with 5-methyl-1H-tetrazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)acetamide has shown potential therapeutic applications in various scientific studies. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(5-methyltetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-10-16-17-18-19(10)8-14(20)15-7-11-6-12-4-2-3-5-13(12)21-9-11/h2-5,11H,6-9H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNVOFAGGNDQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC(=O)NCC2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-7-(4-methylpyrimidin-2-yl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5632133.png)

![2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5632140.png)
![5-{[(3-carboxyphenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5632148.png)

![6-{[(3S*,4R*)-3-(dimethylamino)-4-isopropyl-1-pyrrolidinyl]carbonyl}-3-pyridinol](/img/structure/B5632168.png)

![(3aR*,9bR*)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5632190.png)

![1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)azepan-2-one](/img/structure/B5632204.png)
![2-(4-{2-oxo-2-[4-(2-pyrazinyl)-1-piperazinyl]ethyl}-1-piperazinyl)pyrimidine](/img/structure/B5632217.png)

![2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine](/img/structure/B5632233.png)
